

Flutax 1: A Technical Guide to its Applications in Basic Research

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Flutax 1** is a fluorescent derivative of paclitaxel (Taxol), one of the most significant microtubule-stabilizing anticancer agents.[1] Specifically, it is 7-O-[N-(4'-fluoresceincarbonyl)-l-alanyl]Taxol.[2][3] By covalently linking a fluorescein molecule to the paclitaxel core, **Flutax 1** retains the biological activity of its parent compound while providing a powerful tool for direct visualization and quantitative analysis of microtubules.[3][4] This guide details the core basic research applications of **Flutax 1**, providing technical data, experimental protocols, and visual diagrams of its mechanism and workflows.

Core Properties and Photophysical Data

Flutax 1 is widely used for its ability to bind specifically and with high affinity to the microtubule polymer, allowing for real-time imaging in live cells and detailed analysis of fixed preparations. [5] Its key properties are summarized below.

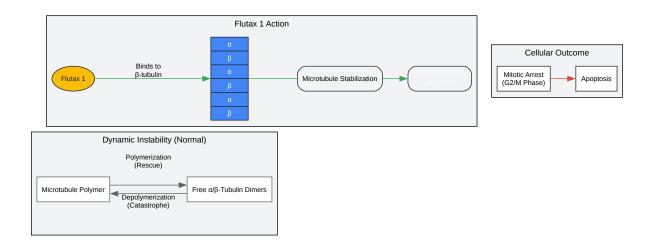


Property	Value	Source(s)	
Chemical Name	7-O-[N-(4'- fluoresceincarbonyl)-l- alanyl]Taxol	[2][6]	
Molecular Formula	C71H66N2O21	[7]	
Molecular Weight	1283.3 g/mol	[7]	
Appearance	Orange solid	[8]	
Excitation Max (λex)	495 nm	[7]	
Emission Max (λem)	520 nm	[7]	
Binding Affinity (Ka)	$\sim 10^7~\text{M}^{-1}$ (to microtubules at 37°C)	(to microtubules at [2]	
Solubility	Soluble to 100 mM in DMSO and ethanol	[7][8]	
CAS Number	191930-58-2	[7][9]	

Mechanism of Action: Microtubule Stabilization

Similar to paclitaxel, **Flutax 1**'s primary mechanism of action is the stabilization of microtubules.[10] It binds to the β-tubulin subunit on the interior (lumenal) side of the microtubule.[1] This binding event locks the tubulin dimers into a polymerized state, effectively suppressing the dynamic instability—the cycles of polymerization and depolymerization—that is critical for various cellular functions, most notably mitotic spindle formation and chromosome segregation during cell division.[1][10] This leads to G2/M phase cell cycle arrest and ultimately apoptosis.[11]





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Caption: Mechanism of **Flutax 1** binding to β -tubulin, leading to microtubule stabilization and mitotic arrest.

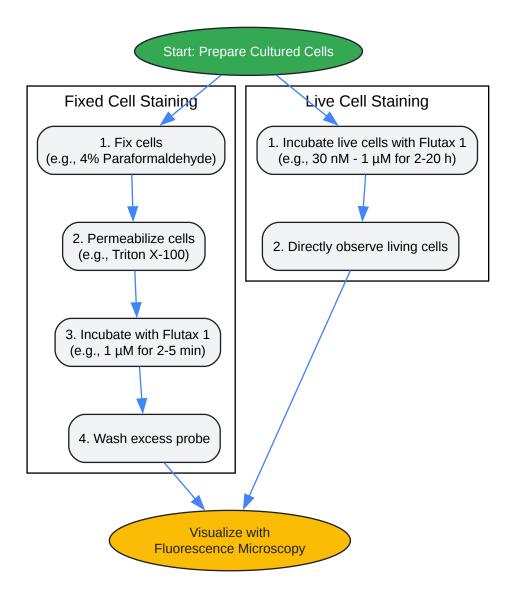
Experimental Protocols & Applications

Flutax 1 is a versatile tool for a range of applications, from basic cell biology to drug discovery.

Visualization of Microtubule Cytoskeleton

The primary application of **Flutax 1** is the direct fluorescent labeling of microtubules in both fixed and living cells.[12] This allows for high-resolution imaging of the microtubule network, its organization during different cell cycle stages, and its disruption by other pharmacological agents.[5][13]





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Caption: Experimental workflow for staining microtubules in fixed and living cells using **Flutax 1**.

Detailed Protocol: Fixed Cell Staining

- Cell Preparation: Grow cells on glass coverslips to sub-confluent density.
- Fixation: Gently wash cells with pre-warmed phosphate-buffered saline (PBS). Fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
- Washing: Wash three times with PBS for 5 minutes each.



- Permeabilization (Optional but Recommended): Incubate with 0.1% Triton X-100 in PBS for 5-10 minutes to permeabilize cell membranes.
- Staining: Incubate cells with 1 μ M **Flutax 1** in a suitable buffer (e.g., PBS) for 5-30 minutes at room temperature, protected from light.[3]
- Final Washes: Wash three to four times with PBS to remove unbound probe.
- Mounting & Imaging: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Image using a fluorescence or confocal microscope with appropriate filters for fluorescein (FITC).

Kinetic Analysis of Taxoid-Microtubule Interactions

The fluorescence of **Flutax 1** changes upon binding to microtubules, a property that can be exploited to measure the kinetics of association and dissociation in real-time using techniques like stopped-flow fluorometry.[6] It also serves as a reporter in competition assays to determine the binding kinetics of non-fluorescent taxane-site ligands.[14]

Kinetic Binding Data

Parameter	Value	Conditions	Source(s)
Association Rate (kon)	$6.10 \pm 0.22 \times 10^{5} \text{ M}^{-1}$ S^{-1}	37°C	[2]
Binding Mechanism	Fast bimolecular reaction followed by at least two monomolecular rearrangements	37°C	[2]

Protocol Outline: Competition-Based Dissociation Assay

- Prepare Microtubules: Polymerize purified tubulin and stabilize the resulting microtubules.
- Incubation: Incubate the stabilized microtubules with a known concentration of the non-fluorescent taxoid of interest until binding equilibrium is reached.



- Competition: Add an excess of Flutax 1 to the solution.
- Measurement: Monitor the increase in fluorescence over time as Flutax 1 binds to sites
 vacated by the dissociating non-fluorescent taxoid.
- Analysis: The rate of fluorescence increase corresponds to the dissociation rate (k_off) of the unlabeled compound.

Probing Drug Resistance Mechanisms

Many cancer cells develop resistance to paclitaxel by overexpressing drug efflux pumps like P-glycoprotein (P-gp), which actively remove the drug from the cell.[11] As **Flutax 1** is also a substrate for P-gp, it can be used as a fluorescent probe to measure the activity of this pump and to screen for potential P-gp inhibitors.[11]

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